molecular formula C17H23NO3 B13981476 Ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate CAS No. 113385-99-2

Ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate

Cat. No.: B13981476
CAS No.: 113385-99-2
M. Wt: 289.4 g/mol
InChI Key: HFZATOGOLXZCFF-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate is an organic compound with a complex structure that includes a piperidine ring substituted with benzyl, ethyl, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be derived from piperidine or its derivatives.

    Substitution Reactions: The benzyl and ethyl groups are introduced through substitution reactions, often using benzyl chloride and ethyl bromide in the presence of a base such as sodium hydride.

    Esterification: The carboxylate group is introduced through esterification, typically using ethyl chloroformate or a similar reagent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Benzyl alcohol, ethyl ketone derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and ethyl groups may enhance its binding affinity to these targets, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate
  • 1-Benzyl-4-ethoxycarbonyl-3-piperidone
  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Comparison: Ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate is unique due to the presence of both benzyl and ethyl groups on the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs. The specific arrangement of these groups can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

CAS No.

113385-99-2

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate

InChI

InChI=1S/C17H23NO3/c1-3-17(16(20)21-4-2)13-18(11-10-15(17)19)12-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3

InChI Key

HFZATOGOLXZCFF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(CCC1=O)CC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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